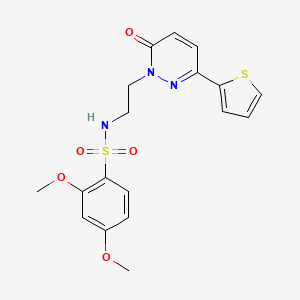
2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 946345-68-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C₁₈H₁₉N₃O₅S₂, with a molecular weight of 421.5 g/mol. The compound features a complex structure that includes a benzenesulfonamide moiety linked to a pyridazine and thiophene ring system.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has been studied for its potential role as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. Inhibition of HLE can lead to reduced tissue damage and inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Inhibition Studies
A study investigating the compound's inhibitory effects on human leukocyte elastase showed promising results. The compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent for diseases characterized by excessive elastase activity. The half-maximal inhibitory concentration (IC50) values were determined through fluorescence-based assays, indicating effective inhibition at nanomolar concentrations.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the thiophene and pyridazine rings significantly impacted the compound's biological activity. Variations in substituents on these rings were shown to enhance or diminish inhibitory potency against HLE, highlighting the importance of structural optimization in drug development .
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) : In preclinical models of COPD, administration of the compound led to decreased inflammatory markers and improved lung function metrics compared to control groups. These findings suggest that targeting HLE with this compound may offer therapeutic benefits in managing COPD symptoms.
- Cystic Fibrosis : Similar studies have indicated that the compound can reduce inflammation and tissue damage in models mimicking cystic fibrosis pathology by inhibiting elastase activity, thereby protecting lung tissue from degradation caused by excessive proteolytic activity.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₅S₂ |
| Molecular Weight | 421.5 g/mol |
| IC50 (HLE Inhibition) | Nanomolar range |
| Solubility | Soluble in organic solvents |
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-13-5-7-17(15(12-13)26-2)28(23,24)19-9-10-21-18(22)8-6-14(20-21)16-4-3-11-27-16/h3-8,11-12,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQABMMMWLAKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














